Dihydrocyclosporin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

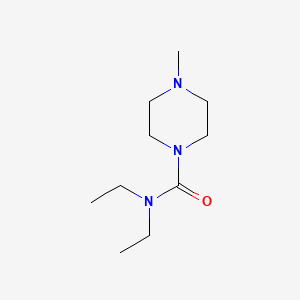

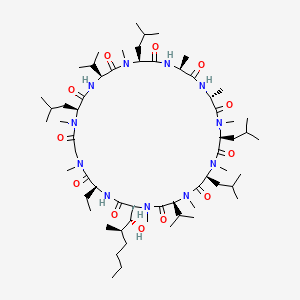

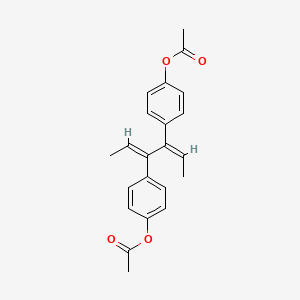

Dihydrocyclosporin A is a derivative of Cyclosporine A, a cyclic peptide known for its immunosuppressive properties. Unlike Cyclosporine A, this compound exhibits only marginal immunosuppressive activity and has been studied for its potential therapeutic applications, particularly in the treatment of parasitic infections .

Mechanism of Action

Target of Action

Dihydrocyclosporin A (DHCsA-d) is a derivative of Cyclosporine A (CsA), a well-known immunosuppressant . The primary target of DHCsA-d, similar to CsA, is the receptor cyclophilin-1 inside cells . Cyclophilin-1 is a protein that plays a crucial role in the immune response, particularly in T cell activation .

Mode of Action

The interaction of DHCsA-d with cyclophilin-1 forms a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, a protein phosphatase involved in T cell activation . By inhibiting calcineurin, DHCsA-d prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor that regulates the expression of cytokines like IL-2 and IL-4 .

Biochemical Pathways

The inhibition of calcineurin by the DHCsA-d-cyclophilin complex affects the calcineurin/NFAT pathway . This pathway is critical for T cell activation and the production of various cytokines. By blocking this pathway, DHCsA-d can suppress the immune response .

Pharmacokinetics

It’s known that the pharmacokinetics of csa, from which dhcsa-d is derived, are complex and variable . CsA is known to have a narrow therapeutic range and a large variability in its dose-concentration relationship

Result of Action

In vitro studies have shown that DHCsA-d can inhibit the proliferation of Leishmania donovani promastigotes and intracellular amastigotes . It was also found to be highly cytotoxic towards cells of the mouse macrophage cell line raw2647 . Moreover, DHCsA-d could increase IL-12, TNF-α and IFN-γ production and decrease the levels of IL-10, IL-4, NO and H2O2 in infected macrophages .

Biochemical Analysis

Biochemical Properties

Dihydrocyclosporin A has been found to interact with Leishmania donovani, a type of parasite . It inhibits the proliferation of L. donovani promastigotes and intracellular amastigotes . It is also known to show high cytotoxicity towards cells of the mouse macrophage cell line RAW264.7 .

Cellular Effects

In cellular processes, this compound has been observed to cause several alterations in the morphology and ultrastructure of L. donovani, especially in the mitochondria . It also influences cell function by modulating the production of various cytokines. For instance, it can increase IL-12, TNF-α, and IFN-γ production and decrease the levels of IL-10, IL-4, NO, and H2O2 in infected macrophages .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully understood. It is known that it does not significantly change the levels of L. donovani cyclophilin A (LdCyPA) and cyclophilin A (CyPA) in RAW 264.7 cells .

Metabolic Pathways

It is known that cyclosporin A, the parent compound of this compound, is metabolized mainly by the liver to about 15 metabolites, through the cytochrome P450 3A4 (CYP3A4) and P-glycoprotein

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocyclosporin A involves the hydrogenation of Cyclosporine A. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bonds in Cyclosporine A without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the final product is achieved through chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dihydrocyclosporin A undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: As mentioned, the primary reduction reaction involves the hydrogenation of Cyclosporine A.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of structural modifications on the activity of cyclic peptides.

Biology: Investigated for its effects on cellular processes and its potential as a tool to study protein-protein interactions.

Comparison with Similar Compounds

Cyclosporine A: The parent compound, known for its potent immunosuppressive properties.

Cyclosporine C: Another derivative with similar properties but different pharmacokinetic profiles.

Tacrolimus: A macrolide with a similar mechanism of action but structurally distinct from cyclosporines.

Uniqueness of Dihydrocyclosporin A: this compound is unique due to its reduced immunosuppressive activity, making it a valuable tool for studying the non-immunosuppressive effects of cyclosporines. Its selective activity against parasitic infections also sets it apart from other similar compounds .

Properties

CAS No. |

59865-15-5 |

|---|---|

Molecular Formula |

C62H113N11O12 |

Molecular Weight |

1204.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51?,52-/m1/s1 |

InChI Key |

TYFOVYYNQGNDKH-CJOIJTDBSA-N |

SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Isomeric SMILES |

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Appearance |

Solid powder |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dihydrocyclosporin A; Dihydrocyclosporin-A; Dihydrocyclosporin A. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)

![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)